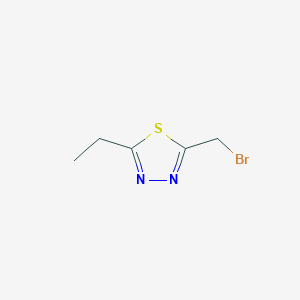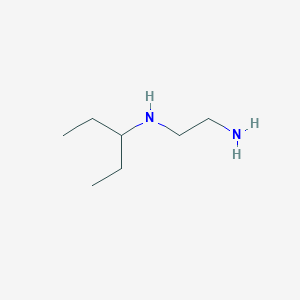
(2-Aminoethyl)(pentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(pentan-3-yl)amine typically involves the reductive amination of pentan-3-one with ethylenediamine. The process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of biocatalysts, such as transaminases, is also explored to achieve high enantioselectivity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or substituted amines.
Scientific Research Applications
(2-Aminoethyl)(pentan-3-yl)amine is utilized in various scientific research applications:
Chemistry: As a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a substrate for biocatalytic processes.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(pentan-3-yl)amine involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound can also act as a nucleophile in biochemical pathways, participating in the formation or modification of biomolecules .
Comparison with Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
1,2-Diaminopropane: Similar structure but with a shorter carbon chain.
N,N-Dimethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.
Uniqueness: (2-Aminoethyl)(pentan-3-yl)amine is unique due to its specific structure, which combines a longer carbon chain with two reactive amine groups. This structure provides distinct reactivity and potential for forming complex molecules compared to simpler diamines .
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, leveraging its unique chemical characteristics for innovative solutions.
Properties
IUPAC Name |
N'-pentan-3-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-7(4-2)9-6-5-8/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIBBHPRWTITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
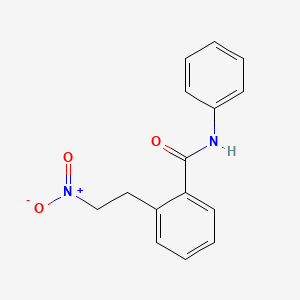
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)
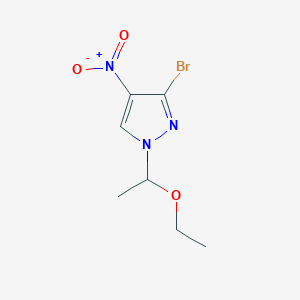
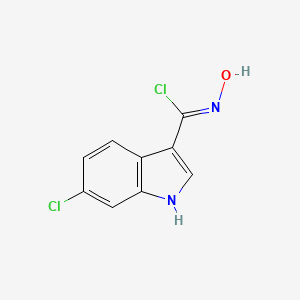
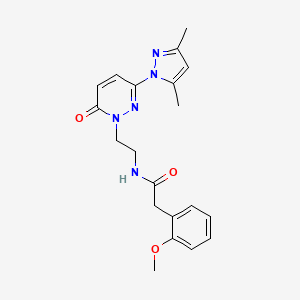
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2842500.png)
![3-(2-bromophenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one](/img/structure/B2842501.png)
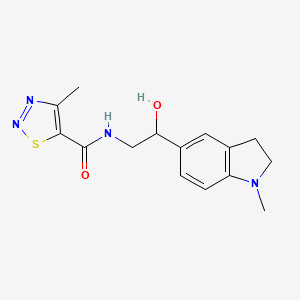
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
